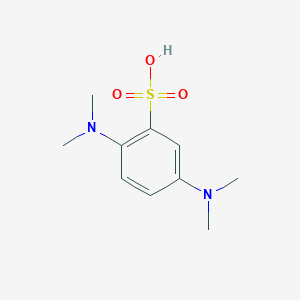
2,5-Bis(dimethylamino)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(dimethylamino)benzene-1-sulfonic acid is an organosulfur compound with the molecular formula C10H16N2O3S It is a derivative of benzenesulfonic acid, where two dimethylamino groups are substituted at the 2 and 5 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(dimethylamino)benzene-1-sulfonic acid typically involves the sulfonation of 2,5-dimethylaniline. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques, such as crystallization and recrystallization, ensures the removal of impurities and enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(dimethylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the dimethylamino groups under mild conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
2,5-Bis(dimethylamino)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a fluorescent probe for detecting biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Bis(dimethylamino)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the dimethylamino groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The parent compound with a simpler structure.
2,5-Dimethylaniline: A precursor in the synthesis of 2,5-Bis(dimethylamino)benzene-1-sulfonic acid.
Sulfanilic acid: Another sulfonic acid derivative with different substituents.
Uniqueness
This compound is unique due to the presence of both dimethylamino groups and the sulfonic acid group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
650634-90-5 |
|---|---|
Formule moléculaire |
C10H16N2O3S |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
2,5-bis(dimethylamino)benzenesulfonic acid |
InChI |
InChI=1S/C10H16N2O3S/c1-11(2)8-5-6-9(12(3)4)10(7-8)16(13,14)15/h5-7H,1-4H3,(H,13,14,15) |
Clé InChI |
AMQMNPDLZBKHKI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)N(C)C)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
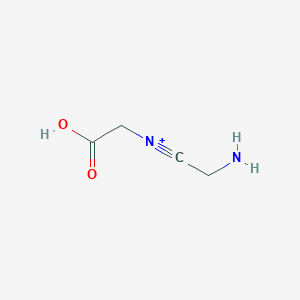


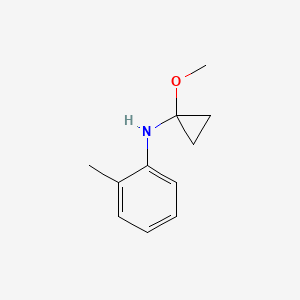
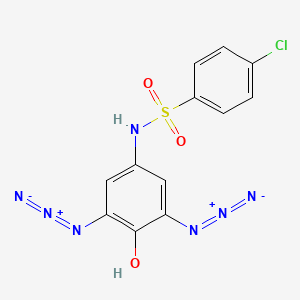

![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
![2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12601310.png)
![3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole](/img/structure/B12601316.png)
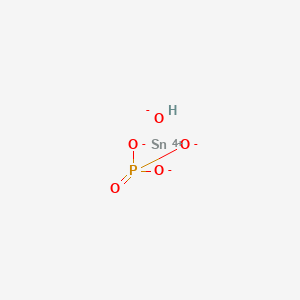

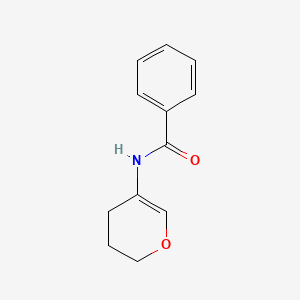
![3,3'-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12601349.png)
